

Spectroscopic data of "2-(2-Chloroethoxy)acetonitrile"

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)acetonitrile

Cat. No.: B1590840

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Chloroethoxy)acetonitrile

This guide provides a comprehensive analysis of the spectroscopic data for **2-(2-Chloroethoxy)acetonitrile** (CAS: 31250-08-5), a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] For researchers, scientists, and drug development professionals, accurate structural elucidation and purity assessment are paramount. This document offers a detailed examination of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data expected for this molecule, grounded in fundamental principles and established methodologies.

The structural integrity of intermediates like **2-(2-Chloroethoxy)acetonitrile** is critical as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient. The following spectroscopic guide serves as a foundational reference for its characterization.

Molecular and Physical Properties

2-(2-Chloroethoxy)acetonitrile is a liquid characterized by the presence of chloro, ether, and nitrile functional groups.^[1] These features impart specific reactivity and are the basis for the spectroscopic signatures detailed in this guide.

Property	Value	Source
Molecular Formula	C ₄ H ₆ ClNO	[1][2]
Molecular Weight	119.55 g/mol	[2][3]
CAS Number	31250-08-5	[1][2]
Physical Form	Liquid	[1][4]
Boiling Point	109-110 °C at 27.5 mmHg	[3][4]
Density	~1.185 g/cm ³ at 20 °C	[3]
IUPAC Name	2-(2-chloroethoxy)acetonitrile	[2]
SMILES	C(CCl)OCC#N	[2]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For **2-(2-Chloroethoxy)acetonitrile**, the presence of a chlorine atom provides a distinct isotopic signature that is a key validation checkpoint.

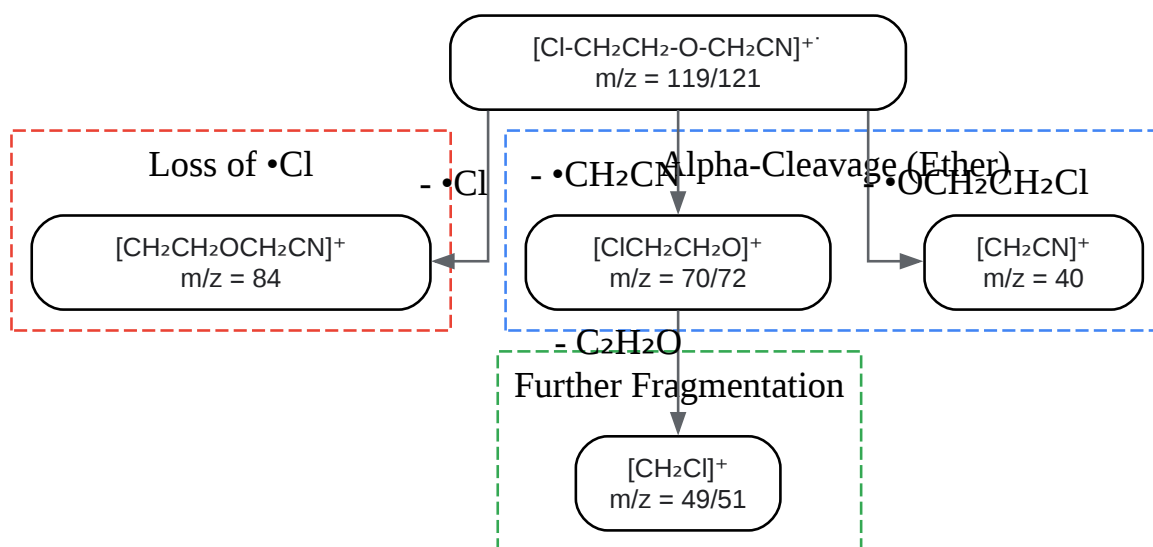
Causality of Fragmentation

Upon electron impact, the molecule will ionize to form a molecular ion (M⁺). The subsequent fragmentation is dictated by the stability of the resulting carbocations and neutral losses. The ether linkage and the carbon-chlorine bond are expected points of cleavage. The most prominent feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which appears as two peaks separated by 2 m/z units with an approximate intensity ratio of 3:1.

Predicted Mass Spectrum Data

m/z (for ^{35}Cl)	m/z (for ^{37}Cl)	Predicted Fragment Ion	Notes
119	121	$[\text{C}_4\text{H}_6\text{ClNO}]^+$	Molecular ion peak (M^+). The 3:1 intensity ratio is characteristic of a single chlorine atom.
84	84	$[\text{M} - \text{Cl}]^+$	Loss of a chlorine radical. This is a common fragmentation for alkyl chlorides.
70	72	$[\text{ClCH}_2\text{CH}_2\text{O}]^+$	Fragmentation at the ether linkage.
49	51	$[\text{CH}_2\text{Cl}]^+$	Alpha-cleavage.
43	43	$[\text{CH}_2\text{CH}_2\text{O}]^+$	Fragmentation with charge retention on the ethoxy fragment.

Visualization: Predicted Fragmentation Pathway



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Caption: Predicted EI-MS fragmentation of **2-(2-Chloroethoxy)acetonitrile**.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential and rapid tool for identifying the functional groups present in a molecule. The spectrum of **2-(2-Chloroethoxy)acetonitrile** is predicted to show characteristic absorption bands for its nitrile, ether, and alkyl chloride moieties.

Interpretation of Vibrational Modes

The polarity and bond strength of each functional group determine its vibrational frequency. The $C\equiv N$ triple bond of the nitrile group is a particularly strong and sharp absorption, making it an easily identifiable peak. The C-O ether stretch and the C-Cl stretch are also expected in their characteristic regions.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
2980-2850	C-H (sp ³)	Stretching	Medium-Strong
2260-2240	C \equiv N	Nitrile Stretching	Medium-Sharp
1470-1430	C-H	Bending (Scissoring)	Medium
1150-1085	C-O-C	Ether Asymmetric Stretching	Strong
800-600	C-Cl	Alkyl Halide Stretching	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for unambiguous structure

confirmation. The following predictions are based on an analysis in deuterated chloroform (CDCl_3), a common NMR solvent.[5]

Visualization: Structure and Atom Numbering for NMR

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Sources

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